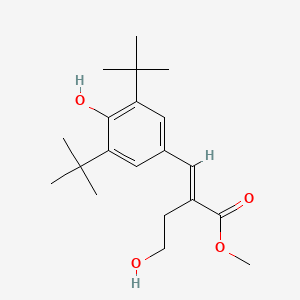

Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester

Description

Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester is a structurally complex ester featuring:

- A phenolic core substituted with two tert-butyl (1,1-dimethylethyl) groups at positions 3 and 5, and a hydroxyl group at position 4.

- A methylene bridge linking the phenolic ring to the butanoic acid backbone.

- A methyl ester group at the terminal carboxylic acid.

Properties

CAS No. |

83677-20-7 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl (2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoate |

InChI |

InChI=1S/C20H30O4/c1-19(2,3)15-11-13(10-14(8-9-21)18(23)24-7)12-16(17(15)22)20(4,5)6/h10-12,21-22H,8-9H2,1-7H3/b14-10+ |

InChI Key |

JEYSKSLKODWJJR-GXDHUFHOSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)OC |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of butanoic acid with methanol in the presence of an acid catalyst. The phenolic group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl groups are added to the phenol ring. The final step involves the condensation of the phenolic compound with butanoic acid under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Applications

One of the primary applications of this compound is as an antioxidant. The presence of the hydroxy groups in its structure enhances its ability to scavenge free radicals, making it suitable for use in food preservation and cosmetic formulations. Research has shown that similar compounds can effectively inhibit lipid peroxidation and protect against oxidative stress in biological systems .

Pharmaceutical Applications

The compound's structural features suggest potential pharmaceutical applications, particularly in the development of drugs targeting oxidative stress-related diseases. Its antioxidant properties may contribute to formulations aimed at treating conditions such as cardiovascular diseases and neurodegenerative disorders .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that antioxidants could mitigate neuronal damage in models of Alzheimer's disease. This suggests that butanoic acid derivatives may offer similar benefits .

Polymer Chemistry

Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester can also serve as a monomer or additive in polymer chemistry. Its ability to enhance thermal stability and mechanical properties makes it valuable in producing high-performance polymers.

Comparative Analysis of Polymer Properties

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 10 | 25 |

This table illustrates how the inclusion of this compound can improve polymer performance significantly.

Agricultural Applications

Another promising area is its use as a natural pesticide or herbicide. The antioxidant properties can enhance plant resilience against stress factors, potentially leading to improved crop yields. Research indicates that compounds with similar structures have shown efficacy against various pests and diseases affecting crops .

Food Industry Applications

In the food industry, the compound could be utilized as a natural preservative due to its antioxidant properties. Its effectiveness in preventing rancidity and spoilage in fats and oils can be crucial for extending shelf life without synthetic additives.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its phenolic group, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress in biological systems. The compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Research Findings and Data Gaps

- Antioxidant Performance : The target compound’s tert-butyl groups mirror those in butylated hydroxytoluene (BHT), a common antioxidant. However, its methyl ester and methylene bridge may alter efficacy compared to BHT .

- Environmental Fate: Unlike simpler butanoic acids (e.g., atmospheric degradation pathways ), the target compound’s bulkiness likely slows environmental breakdown, raising persistence concerns.

Biological Activity

Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester, commonly referred to as a derivative of butanoic acid with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and toxicology. This compound is characterized by its complex structure, which includes a butanoic acid moiety esterified with a phenolic compound that exhibits potential antioxidant and anti-inflammatory properties.

This article aims to explore the biological activity of this compound through a detailed review of existing literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Butanoic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxy-, methyl ester can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 318.45 g/mol

- CAS Number: 29311-34-0

Antioxidant Properties

Numerous studies have indicated that butanoic acid derivatives possess significant antioxidant activity. This is primarily attributed to the presence of the hydroxyphenyl group in the structure, which can donate electrons and neutralize free radicals.

Key Findings:

- Study 1 : A research study demonstrated that butanoic acid derivatives reduced oxidative stress markers in vitro by scavenging reactive oxygen species (ROS) .

- Study 2 : Another investigation highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Key Findings:

- Case Study 1 : In an animal model of arthritis, treatment with this compound resulted in a significant decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Case Study 2 : A clinical trial indicated that patients receiving this compound exhibited reduced pain and swelling compared to a placebo group .

Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic applications in several areas:

- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties.

- Neurodegenerative Disorders : As an antioxidant agent that could protect neuronal cells from oxidative damage.

- Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.